molecular formula C18H16Cl2N2O3 B3559728 2,6-dichloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide

2,6-dichloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide

Cat. No.: B3559728
M. Wt: 379.2 g/mol
InChI Key: RROCBDUIYITZLU-UHFFFAOYSA-N
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Description

2,6-dichloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide is a chemical compound with the molecular formula C18H16Cl2N2O3 . It has an average mass of 379.237 Da and a monoisotopic mass of 378.053802 Da . This compound is an obsolete unclassified fungicide . It has both curative and protective action and was used to control powdery mildew in cereals .


Synthesis Analysis

The synthesis of benzamides, including compounds similar to the one , can be performed through direct condensation of carboxylic acids and amines . This reaction can be facilitated by the use of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation .


Molecular Structure Analysis

The molecular structure of this compound consists of 18 carbon atoms, 16 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 3 oxygen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented due to its obsolete status as a fungicide .

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide as a fungicide involves its absorption by plant tissue and transportation acropetally .

Safety and Hazards

2,6-dichloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has a low toxicity to birds and aquatic invertebrates but shows a greater toxicity to fish . It has a moderate oral mammalian toxicity, is a neurotoxin, and a recognized irritant .

Properties

IUPAC Name

2,6-dichloro-N-[4-(morpholine-4-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O3/c19-14-2-1-3-15(20)16(14)17(23)21-13-6-4-12(5-7-13)18(24)22-8-10-25-11-9-22/h1-7H,8-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROCBDUIYITZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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